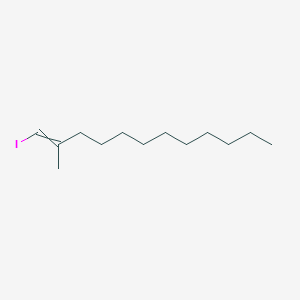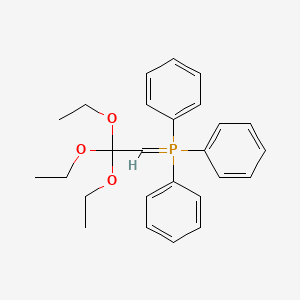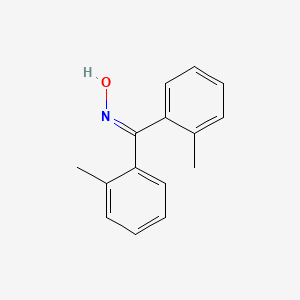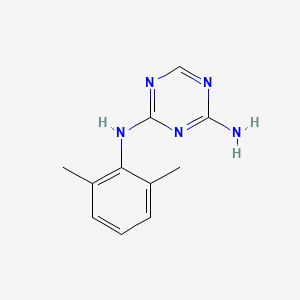![molecular formula C7H16Cl2NO4P B14331494 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate CAS No. 104254-69-5](/img/structure/B14331494.png)
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophosphoryl group, an aminium group, and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate typically involves the reaction of trimethylamine with dichlorophosphoryl chloride, followed by the addition of acetic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the compound. The general steps are as follows:
Reaction of Trimethylamine with Dichlorophosphoryl Chloride: This step involves the nucleophilic attack of trimethylamine on dichlorophosphoryl chloride, resulting in the formation of an intermediate.
Addition of Acetic Acid: The intermediate is then reacted with acetic acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dichlorophosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of substituted aminium compounds.
科学的研究の応用
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The dichlorophosphoryl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The acetate group may also play a role in the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- Methyl [(dichlorophosphoryl)oxy]acetate
- Ethyl [(dichlorophosphoryl)oxy]acetate
Comparison
Compared to similar compounds, 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate is unique due to the presence of the trimethylethan-1-aminium group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and solubility characteristics are required.
特性
CAS番号 |
104254-69-5 |
|---|---|
分子式 |
C7H16Cl2NO4P |
分子量 |
280.08 g/mol |
IUPAC名 |
2-dichlorophosphoryloxyethyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C5H13Cl2NO2P.C2H4O2/c1-8(2,3)4-5-10-11(6,7)9;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
YBWGFVGWFRYKFG-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].C[N+](C)(C)CCOP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


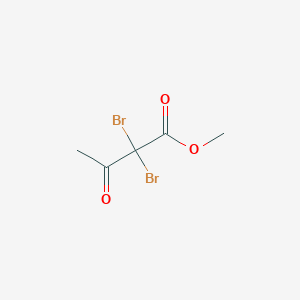

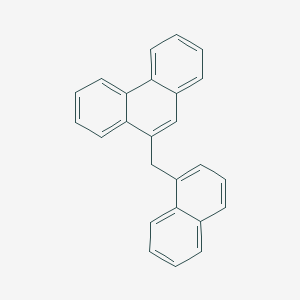
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
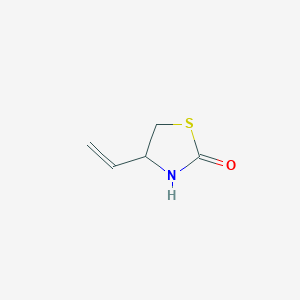
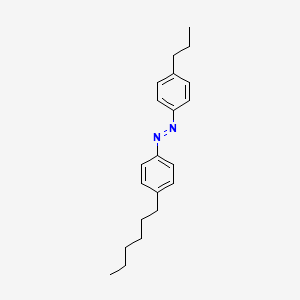
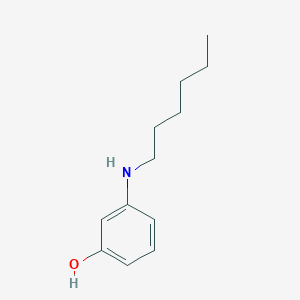
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

